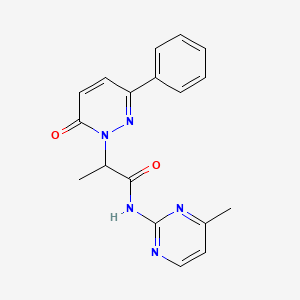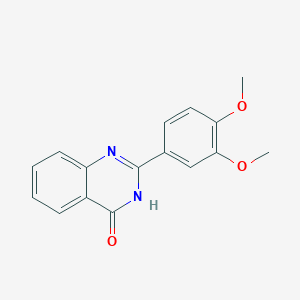
2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one
描述
2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one, also known as DMQ, is a heterocyclic compound that has been extensively studied for its pharmacological properties. DMQ has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
作用机制
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one is not fully understood, but several studies have suggested that it acts by inhibiting various signaling pathways that are involved in inflammation, tumor growth, and viral replication. This compound has been shown to inhibit the activity of several enzymes that are involved in these pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of many inflammatory diseases. This compound has also been found to induce apoptosis, or programmed cell death, in tumor cells, which could explain its anti-tumor effects. In addition, this compound has been shown to inhibit viral replication by interfering with the viral life cycle.
实验室实验的优点和局限性
2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its pharmacological properties. This compound has also been shown to exhibit low toxicity in vitro, which makes it a promising candidate for further preclinical studies. However, this compound has several limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. In addition, this compound has been found to exhibit poor bioavailability, which could limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one. One direction is to investigate its potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. In addition, further studies are needed to investigate its potential as a treatment for viral infections, such as HIV and hepatitis C. Finally, future studies should focus on improving the bioavailability of this compound, which could enhance its effectiveness in vivo.
科学研究应用
2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one has been extensively studied for its pharmacological properties, and several studies have reported its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory effects, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to exhibit anti-tumor effects, and it has been suggested that it could be used as a potential chemotherapeutic agent. In addition, this compound has been found to exhibit anti-viral effects, and it has been suggested that it could be used as a potential treatment for viral infections such as HIV and hepatitis C.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-8-7-10(9-14(13)21-2)15-17-12-6-4-3-5-11(12)16(19)18-15/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYGERCWCIKOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2591996.png)
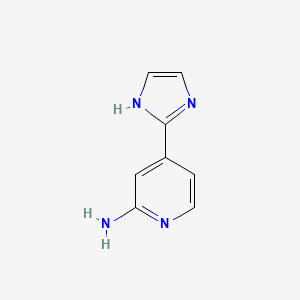
![4-[(1R)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride](/img/structure/B2591999.png)
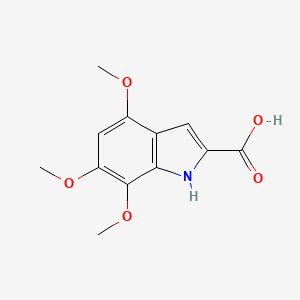


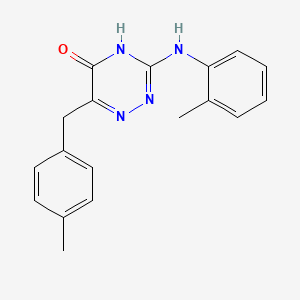
![ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592007.png)
![N-(4-acetylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
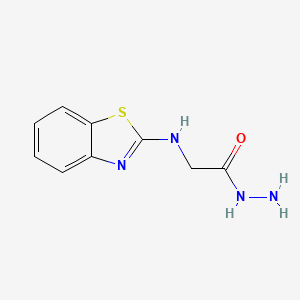
![2-([1-(Aminomethyl)cyclopentyl]oxy)ethan-1-OL](/img/structure/B2592013.png)
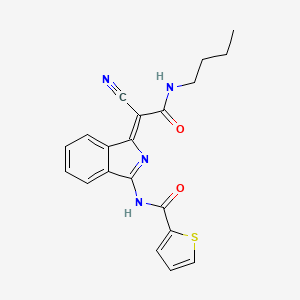
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2592016.png)
